molecular formula C17H19N3O3 B2570352 Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351598-35-0

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2570352
CAS No.: 1351598-35-0
M. Wt: 313.357
InChI Key: QQWXCMVMRQZYKT-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound featuring a quinoxaline moiety linked to a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The spirocyclic component, 1,5-dioxa-9-azaspiro[5.5]undecane, can be synthesized through a series of cyclization reactions involving appropriate diols and amines.

The final step involves coupling the quinoxaline core with the spirocyclic structure. This can be achieved using various coupling reagents and conditions, such as the use of carbodiimides or other activating agents to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the quinoxaline ring, leading to different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring typically yields quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its spirocyclic structure and quinoxaline moiety are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety, which share some chemical reactivity and biological activity.

Uniqueness

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to the combination of the quinoxaline and spirocyclic structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXCMVMRQZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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